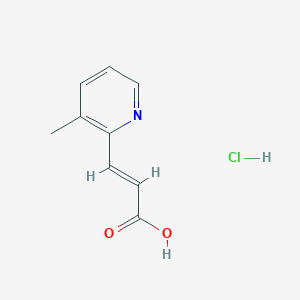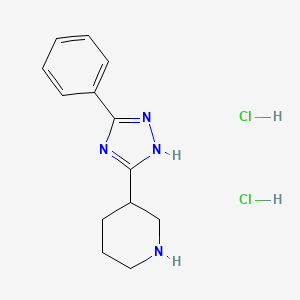
1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Descripción general
Descripción
“1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1461705-38-3 . It has a molecular weight of 336.26 and a molecular formula of C13H23Cl2N5O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.26 . The other physical and chemical properties such as boiling point, melting point, and solubility weren’t available in the search results.Aplicaciones Científicas De Investigación
Molecular Interaction and Conformational Analysis
Research on compounds structurally related to "1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride" has shown significant insights into their molecular interactions and conformational dynamics. For example, a study focused on a potent and selective antagonist for the CB1 cannabinoid receptor, utilizing molecular orbital methods for conformational analysis. This research is pivotal for understanding the steric and electrostatic requirements for binding to specific receptors, potentially guiding the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Antimicrobial and Biofilm Inhibition
Another area of application is in the development of antimicrobial agents and biofilm inhibitors. Novel compounds, such as bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds have demonstrated significant inhibitory activities against various bacterial strains, including MRSA and VRE, highlighting their potential as new therapeutic options for treating bacterial infections (Mekky & Sanad, 2020).
Synthesis and Structure-Activity Relationships
The synthesis and structural analysis of related pyrazole derivatives have provided critical insights into their biological activities. Research into the structure-activity relationships of these compounds, especially as cannabinoid receptor antagonists, underscores the importance of specific structural features for their potency and selectivity. This research supports the exploration of pyrazole derivatives for therapeutic uses, emphasizing the role of structural modifications in enhancing drug efficacy (Lan et al., 1999).
Molecular Structure Investigations
Detailed molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted, leveraging X-ray crystallography, Hirshfeld, and DFT calculations. These studies are crucial for understanding the intermolecular interactions that dictate the molecular packing and stability of these compounds, potentially informing the design of molecules with desired physical and chemical properties (Shawish et al., 2021).
Drug Development and Metabolic Studies
Compounds featuring the piperazine moiety have been the subject of metabolic studies to understand their biotransformation and to strategize the prevention of metabolism-mediated adverse effects. Such research is essential for drug development, ensuring the safety and efficacy of new pharmaceutical agents by identifying and mitigating potential metabolic liabilities (Rawal et al., 2008).
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O.2ClH/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17;;/h9-10,12,14H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLOPILWLKFODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)
![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)








![2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride](/img/structure/B1430465.png)
